Home > Products > Screening Compounds P4864 > Hydroxy Itraconazole
Hydroxy Itraconazole - 148626-66-8

Hydroxy Itraconazole

Catalog Number: EVT-1201418
CAS Number: 148626-66-8
Molecular Formula: C35H38Cl2N8O5
Molecular Weight: 721.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Hydroxyitraconazole belongs to the class of organic compounds known as phenylpiperazines. Phenylpiperazines are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group. Hydroxyitraconazole is considered to be a practically insoluble (in water) and relatively neutral molecule. Hydroxyitraconazole has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, hydroxyitraconazole is primarily located in the cytoplasm and membrane (predicted from logP).
Source and Classification

Hydroxy Itraconazole is classified as a triazole antifungal agent. It is primarily derived from Itraconazole, which is widely used in clinical settings to treat systemic fungal infections. The metabolism of Itraconazole occurs mainly through the cytochrome P450 3A4 enzyme, resulting in several metabolites, including Hydroxy Itraconazole, Keto Itraconazole, and N-desalkyl Itraconazole . Hydroxy Itraconazole exhibits antifungal activity and is considered an active metabolite that contributes to the therapeutic effects of its parent compound.

Synthesis Analysis

The synthesis of Hydroxy Itraconazole occurs naturally in the body as a metabolic process following the administration of Itraconazole. The primary method involves the hydroxylation of the Itraconazole molecule by cytochrome P450 enzymes. Notably, cytochrome P450 3A4 plays a crucial role in this metabolic transformation, where it introduces a hydroxyl group into the structure of Itraconazole .

Technical Parameters

  • Enzyme Involvement: Cytochrome P450 3A4
  • Reaction Conditions: Typically occurs within the liver under physiological conditions.
  • Metabolite Formation: Hydroxy Itraconazole is one of over 30 metabolites produced from the metabolism of Itraconazole.
Molecular Structure Analysis

Hydroxy Itraconazole retains much of the structural framework of its parent compound, Itraconazole. The molecular formula for Hydroxy Itraconazole is C_35H_38ClN_5O_4S, and it features a triazole ring that is characteristic of this class of antifungal agents.

Structural Features

  • Molecular Weight: Approximately 583.22 g/mol
  • Functional Groups: Contains a hydroxyl (-OH) group, which is essential for its biological activity.
  • Stereochemistry: Hydroxy Itraconazole exists in multiple stereoisomeric forms due to the presence of chiral centers in its structure.
Chemical Reactions Analysis

Hydroxy Itraconazole participates in various chemical reactions primarily related to its pharmacological activity. As an antifungal agent, it acts by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.

Key Reactions

  • Inhibition Mechanism: Hydroxy Itraconazole binds to fungal cytochrome P450 enzymes involved in ergosterol biosynthesis, disrupting membrane integrity and function .
  • Metabolic Pathways: Further metabolism can occur via conjugation reactions (e.g., glucuronidation), which can affect its pharmacokinetics and bioavailability.
Mechanism of Action

The mechanism of action for Hydroxy Itraconazole involves its ability to inhibit key enzymes in the ergosterol biosynthetic pathway. By binding to cytochrome P450 enzymes, it prevents the conversion of lanosterol to ergosterol, leading to alterations in cell membrane structure and function.

Pharmacological Insights

  • Ergosterol Synthesis Inhibition: This inhibition results in increased membrane permeability and ultimately cell death in susceptible fungi.
  • Pharmacokinetics: Hydroxy Itraconazole has been shown to have a longer half-life compared to its parent compound, contributing to its sustained antifungal effects .
Physical and Chemical Properties Analysis

Hydroxy Itraconazole exhibits several important physical and chemical properties that influence its behavior as a pharmaceutical agent.

Key Properties

  • Solubility: Hydroxy Itraconazole demonstrates variable solubility depending on the solvent system used. It has been reported that solubility increases with temperature and varies significantly across different solvents .
  • Stability: The stability profile indicates that Hydroxy Itraconazole is relatively stable under standard storage conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point can vary based on purity and crystallization conditions.
Applications

Hydroxy Itraconazole has several important applications in clinical practice:

  1. Antifungal Therapy: Used as part of treatment regimens for systemic fungal infections such as aspergillosis and candidiasis.
  2. Pharmacokinetic Studies: Its levels are often measured in pharmacokinetic studies to understand drug absorption and metabolism better .
  3. Research Applications: Investigated for potential use against resistant fungal strains due to its unique mechanism of action compared to other antifungals.
Pharmacological Profile of Hydroxy Itraconazole

Structural Characteristics and Molecular Mechanisms of Action

Hydroxyitraconazole (OH-ITZ) is the primary pharmacologically active metabolite of itraconazole (ITZ), formed via hepatic cytochrome P450 3A4 (CYP3A4)-mediated oxidation. Structurally, OH-ITZ retains the triazole core and piperazine-phenylbutyl side chain of ITZ but features a hydroxyl group (-OH) at the terminal carbon of the sec-butyl chain attached to the triazole ring. This modification enhances its polarity compared to ITZ, evidenced by a lower logP value (4.5 vs. 5.7 for ITZ) [7] [10]. Despite this difference, both compounds share high plasma protein binding (>99%) due to their affinity for albumin and α-1-acid glycoprotein [7].

Crucially, equilibrium dialysis studies reveal that OH-ITZ has a significantly higher in vivo free fraction (0.64% ± 0.22%) compared to ITZ (0.20% ± 0.06%). Consequently, free plasma concentrations of OH-ITZ (median: 1.92 ng/mL) exceed those of ITZ (median: 0.54 ng/mL) at similar total plasma concentrations. This elevated free fraction enhances OH-ITZ's tissue penetration and target engagement potential [10].

Both ITZ and OH-ITZ exert antifungal effects primarily by inhibiting lanosterol 14α-demethylase (CYP51), a fungal cytochrome P450 enzyme essential for ergosterol biosynthesis. The triazole nitrogen atoms coordinate with the heme iron in CYP51, blocking the demethylation of lanosterol. This disrupts membrane integrity and function in susceptible fungi [7] [9]. Notably, OH-ITZ also inhibits fungal CYP61 (Δ22-desaturase), contributing to its antifungal profile [3]. Beyond antifungal activity, both compounds inhibit mammalian CYP3A4 and P-glycoprotein, leading to significant drug-drug interactions [5] [10].

Table 1: Comparative Physicochemical and Protein Binding Properties

PropertyItraconazole (ITZ)Hydroxyitraconazole (OH-ITZ)
Molecular FormulaC₃₅H₃₈Cl₂N₈O₄C₃₅H₃₈Cl₂N₈O₅
Molecular Weight (g/mol)705.6721.6
logP~5.7~4.5
Plasma Protein Binding>99.8%>99.5%
In Vivo Free Fraction0.20% ± 0.06%0.64% ± 0.22%
Primary Metabolic RouteCYP3A4 hydroxylationFurther Phase II conjugation

Comparative Antifungal Activity: Hydroxy Itraconazole vs. Parent Compound

In vitro studies demonstrate that hydroxyitraconazole possesses broad-spectrum antifungal activity comparable to, and sometimes exceeding, that of itraconazole. Using standardized susceptibility testing methods like the colorimetric MTT [3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H tetrazolium bromide] assay, OH-ITZ and ITZ show similar potency against key pathogens, though efficacy is highly dependent on the fungal species and growth medium [2].

Against Aspergillus fumigatus and Cryptococcus neoformans, both compounds exhibit lower Minimum Inhibitory Concentrations (MICs) in Brain Heart Infusion (BHI) broth compared to Yeast Nitrogen Base (YNBG), Sabouraud Glucose Broth (SAB), or Synthetic Amino Acid Medium, Fungal (SAAMF). For Candida albicans, MIC determination is more reliable in SAAMF or YNBG media due to better endpoint clarity [2]. While ITZ often shows slightly lower MICs than OH-ITZ across fungi and media, the differences are generally within one dilution step, indicating similar intrinsic activity. For instance:

Table 2: Comparative Antifungal Activity (MIC Range, μg/mL) in Different Media [2]

OrganismMediumItraconazole (ITZ) MICHydroxyitraconazole (OH-ITZ) MIC
Aspergillus fumigatusBHI0.03 – 0.060.06 – 0.125
YNBG0.125 – 0.250.25 – 0.5
Candida albicansSAAMF0.125 – 1.00.25 – 1.0
YNBG0.5 – 2.01.0 – 4.0
Cryptococcus neoformansBHI0.015 – 0.030.03 – 0.06
SAB0.06 – 0.1250.125 – 0.25

Mechanistically, genomic profiling of Candida albicans exposed to ITZ reveals that both ITZ and its hydroxyl metabolite trigger similar transcriptional responses. These include significant upregulation of genes in the ergosterol biosynthesis pathway (ERG1, ERG2, ERG3, ERG5, ERG6, ERG11, ERG25, ERG26), stress response pathways, and efflux pumps, confirming shared primary mechanisms of antifungal action [3].

Role in Ergosterol Biosynthesis Inhibition Pathways

The antifungal activity of hydroxyitraconazole is intrinsically linked to its disruption of ergosterol biosynthesis, a critical pathway for fungal membrane integrity. Ergosterol, the major sterol in fungal membranes, regulates fluidity, permeability, and the function of membrane-bound enzymes. Its depletion or replacement by aberrant sterols leads to catastrophic membrane dysfunction [3] [9].

OH-ITZ, like ITZ, primarily inhibits lanosterol 14α-demethylase (ERG11/CYP51), preventing the conversion of lanosterol to 4,4'-dimethyl cholesta-8,14,24-triene-3β-ol. This results in accumulation of toxic methylated sterol intermediates and depletion of ergosterol. Critically, OH-ITZ also inhibits sterol Δ22-desaturase (ERG5/CYP61), blocking the final step of ergosterol formation. This dual inhibition creates synergistic disruption of sterol balance [3] [5].

Genomic studies confirm that exposure to ITZ (and by extension, its active metabolite OH-ITZ) induces a robust compensatory upregulation of the entire ergosterol biosynthesis pathway in C. albicans. Among 296 responsive genes identified via DNA microarray analysis, 116 showed decreased transcription while 180 were upregulated. Key upregulated genes include:

Table 3: Upregulation of Ergosterol Pathway Genes in C. albicans After Itraconazole Exposure [3]

GeneEncoded EnzymeFold UpregulationPrimary Function in Pathway
ERG11Lanosterol 14α-demethylase~12×Primary target of azoles; Demethylates lanosterol
ERG5Sterol Δ22-desaturase (CYP61)~12×Introduces C22 double bond in ergosterol
ERG6Sterol C-24 methyltransferase~8×Adds methyl group at C24 position
ERG1Squalene epoxidase~7×Converts squalene to 2,3-oxidosqualene
ERG3Sterol C-5 desaturase~6×Introduces C5-C6 double bond
ERG4Sterol C-24(28) reductase~5×Reduces C24(28) double bond (final step)
ERG25C-4 sterol methyloxidase~4.5×Removes C4 methyl groups

This transcriptional response represents a cellular stress adaptation to overcome enzyme inhibition. However, sustained high concentrations of OH-ITZ eventually overwhelm this compensatory mechanism, leading to irreversible membrane damage and cell death. The accumulation of toxic sterol intermediates like 14α-methylergosta-8,24(28)-dien-3β,6α-diol further contributes to antifungal activity by disrupting membrane-associated processes like mitochondrial respiration and vesicle trafficking [3] [9].

Importantly, OH-ITZ contributes significantly to the overall antifungal effect in vivo. Therapeutic drug monitoring data shows that plasma concentrations of OH-ITZ typically exceed those of ITZ (median OH-ITZ:ITZ ratio = 1.73), with strong correlation between them (Pearson’s r=0.78). However, significant inter-individual variability exists (OH-ITZ:ITZ ratio range: 0.13–8.96), making OH-ITZ concentrations difficult to predict solely from ITZ levels [8]. Given its similar potency and higher free fraction, OH-ITZ likely contributes substantially to clinical efficacy, particularly when combined ITZ + OH-ITZ trough levels exceed thresholds associated with treatment success (e.g., >1 µg/mL for prophylaxis, >2 µg/mL for therapy) [8] [10].

Properties

CAS Number

148626-66-8

Product Name

Hydroxy Itraconazole

IUPAC Name

4-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(3-hydroxybutan-2-yl)-1,2,4-triazol-3-one

Molecular Formula

C35H38Cl2N8O5

Molecular Weight

721.6 g/mol

InChI

InChI=1S/C35H38Cl2N8O5/c1-24(25(2)46)45-34(47)44(23-40-45)29-6-4-27(5-7-29)41-13-15-42(16-14-41)28-8-10-30(11-9-28)48-18-31-19-49-35(50-31,20-43-22-38-21-39-43)32-12-3-26(36)17-33(32)37/h3-12,17,21-25,31,46H,13-16,18-20H2,1-2H3

InChI Key

ISJVOEOJQLKSJU-UHFFFAOYSA-N

SMILES

CC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl

Synonyms

hydroxyitraconazole

Canonical SMILES

CC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.